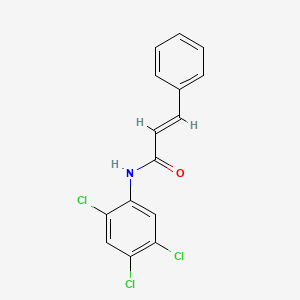

(2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO/c16-11-8-13(18)14(9-12(11)17)19-15(20)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRASMUMNMAOST-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350506 | |

| Record name | (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26080-07-9 | |

| Record name | (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-N-(2,4,5-TRICHLOROPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide typically involves the reaction of 2,4,5-trichloroaniline with cinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2,4,5-trichloroaniline attacks the carbonyl carbon of cinnamoyl chloride, leading to the formation of the amide bond.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Base: Triethylamine or pyridine

- Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the amide bond can yield the corresponding amine and alcohol.

Substitution: The trichlorophenyl group can undergo nucleophilic aromatic substitution, especially at the positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

Oxidation: Quinones, chlorinated phenols

Reduction: Amines, alcohols

Substitution: Methoxy or ethoxy derivatives

Aplicaciones Científicas De Investigación

Synthesis and Physicochemical Properties

The synthesis of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide typically involves the condensation of cinnamic acid derivatives with substituted anilines. The compound exhibits a melting point of 183.6 °C and has been characterized using various spectroscopic techniques including IR and NMR spectroscopy. The IR spectrum shows characteristic absorption bands at 3265 cm (N-H stretching) and 1656 cm (C=O stretching), while NMR data confirm the structural integrity of the compound .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide. In a screening against Plasmodium falciparum, several derivatives showed significant activity with IC50 values ranging from 0.58 µM to 31 µM. Specifically, this compound demonstrated comparable efficacy to chloroquine, a standard antimalarial drug .

Table 1: Antimalarial Activity of Selected Compounds

| Compound Name | IC50 (µM) | Remarks |

|---|---|---|

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | Most effective compound |

| (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | 2.0 - 4.3 | Comparable to chloroquine |

| Other derivatives | 0.58 - 31 | Varying degrees of activity |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly impact the lipophilicity and biological activity of these compounds. For instance, substitution patterns on the aromatic rings can enhance or diminish the lipophilicity, which correlates with increased antimalarial activity . The most lipophilic compounds tend to show better efficacy against P. falciparum, suggesting that hydrophobic interactions play a crucial role in their mechanism of action.

Table 2: Lipophilicity and Biological Activity Correlation

| Compound Name | Log P | Biological Activity |

|---|---|---|

| (2E)-3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide | High | Active |

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | Moderate | Highly Active |

| Unsubstituted derivative | Low | Less Active |

Case Studies

- Microwave-Assisted Synthesis : A study demonstrated that microwave-assisted synthesis of various N-arylcinnamanilides yielded higher purity and better yields compared to traditional methods. This technique was employed in synthesizing (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide with a yield of 52% .

- In Vivo Efficacy : In vivo studies are warranted to further confirm the antimalarial efficacy observed in vitro. Preliminary results suggest that compounds with lower cytotoxicity profiles could be developed as selective antimalarials .

Mecanismo De Acción

The mechanism of action of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The trichlorophenyl group may enhance binding affinity to certain molecular targets, leading to specific biological effects.

Comparación Con Compuestos Similares

Table 1: Antimicrobial and Antimalarial Activities of Selected N-Arylcinnamamides

| Compound (Substituents on Anilide Ring) | Biological Activity (IC₅₀ or MIC) | Reference Compounds/Standards | Evidence ID |

|---|---|---|---|

| (2E)-3-Phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | Limited direct data; inferred moderate activity from analogs | — | 6, 8 |

| (2E)-3-Phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide (33) | Antimalarial : IC₅₀ = 2.0–4.3 µM | Chloroquine (IC₅₀ = 0.14 µM) | 3, 10 |

| (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (15) | Antimicrobial : MIC = 1.56 µg/mL (S. aureus) | Ampicillin (MIC = 1.56 µg/mL) | 2, 7 |

| (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (11) | Cytotoxic : IC₅₀ = 20 µM (THP1 cells) | — | 5 |

| (2E)-N-(2,6-Dibromo-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide (36) | Antimalarial : IC₅₀ = 2.0 µM | Chloroquine | 10 |

Key Findings :

- The 3,4,5-trichlorophenyl analog (33) demonstrates potent antimalarial activity comparable to chloroquine, attributed to its high lipophilicity and electron-withdrawing Cl substituents .

- Trifluoromethyl-substituted derivatives (e.g., compound 15) exhibit superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis due to enhanced membrane permeability .

- The 2,4,5-trichlorophenyl target compound lacks direct antimalarial data but shares structural similarities with active trichloro derivatives. Its activity may depend on substituent positioning, as ortho-chlorine groups may sterically hinder target binding .

Physicochemical Properties

Table 2: Lipophilicity (log P) and Electronic Parameters

| Compound (Substituents on Anilide Ring) | Experimental log k | Calculated Clog P | Electronic σ Parameter | Evidence ID |

|---|---|---|---|---|

| (2E)-3-Phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | — | ~3.8 (estimated) | High (electron-withdrawing Cl) | 6, 8 |

| (2E)-3-Phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide (35) | 0.9667 | 4.2 | 0.92 | 3, 4 |

| (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (25) | 0.9667 | 4.5 | 1.19 | 4 |

| (2E)-3-Phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide (32) | -0.0131 | 2.1 | 0.44 | 3, 4 |

Key Findings :

- Lipophilicity follows the trend: CF₃ > Cl > F substitution. The 3,4,5-trichlorophenyl analog (35) has higher log P than the 2,4,5-trichloro derivative due to symmetrical Cl distribution enhancing hydrophobic interactions .

- The target compound’s 2,4,5-trichloro substitution likely results in moderate lipophilicity (estimated Clog P ~3.8), balancing solubility and membrane permeability .

- Electron-withdrawing groups (Cl, CF₃) increase stability and resonance effects, critical for interactions with microbial enzymes or plasmodial targets .

Structure-Activity Relationships (SAR)

- Substituent Position :

- Halogen Type :

Cytotoxicity and Selectivity

- In contrast, brominated analogs (e.g., compound 11) exhibit cytotoxicity (IC₅₀ = 20 µM), emphasizing the need for halogen-specific optimization .

Actividad Biológica

(2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide, an organic compound classified as an amide, has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide is with a molecular weight of 326.6 g/mol. It features a phenyl group and a trichlorophenyl group attached to a prop-2-enamide backbone. The synthesis typically involves the reaction of 2,4,5-trichloroaniline with cinnamoyl chloride under basic conditions such as triethylamine or pyridine in solvents like anhydrous dichloromethane or tetrahydrofuran .

Antimicrobial Properties

Research indicates that compounds similar to (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenyl-substituted prop-2-enamides possess minimum inhibitory concentrations (MICs) against various bacterial strains .

| Compound | MIC (µM) | Activity |

|---|---|---|

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | Active against P. falciparum |

| (2E)-3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide | <35 | Considered active |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. The presence of halogen substituents like the trichlorophenyl group may enhance its interaction with biological targets such as enzymes or receptors involved in cancer progression . In one study, it was noted that certain derivatives showed promising results in inhibiting cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide has also been evaluated. Compounds in this class have demonstrated the ability to modulate inflammatory pathways by affecting transcription factors like NF-κB . The structure-activity relationship indicates that specific substitutions can significantly alter the anti-inflammatory efficacy.

The biological activity of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on specific receptors to modulate signaling pathways related to inflammation and cancer.

- Gene Regulation : By influencing transcription factors like NF-κB, it can alter gene expression related to inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Antimalarial Activity : A study highlighted that among a series of N-phenyl-substituted prop-2-enamides, some exhibited IC50 values below 35 µM against P. falciparum, suggesting potential for antimalarial development .

- Antimicrobial Evaluation : In vitro tests demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria for derivatives with similar structures .

- Anti-inflammatory Studies : Research indicated that specific modifications on the phenyl ring could enhance or reduce anti-inflammatory properties, providing insights into designing more effective therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide?

The compound can be synthesized via a two-step process: (1) formation of the α,β-unsaturated carbonyl intermediate through a base-catalyzed aldol condensation between phenylacetic acid derivatives and trichlorophenylamine, and (2) amidation using coupling reagents like EDCl/HOBt. Microwave-assisted synthesis (as reported for structurally similar anilides) can enhance reaction efficiency and yield . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients. Confirm the stereochemistry (E-configuration) using NOESY or X-ray crystallography .

Q. How can the molecular structure and purity of this compound be validated?

Use a combination of spectroscopic and chromatographic methods:

- FT-IR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify the E-configuration (J = 12–16 Hz for trans olefinic protons) and trichlorophenyl substitution pattern .

- HPLC-MS : Ensure purity (>95%) and molecular weight confirmation.

- X-ray crystallography : For unambiguous structural determination; refine using SHELXL .

Advanced Research Questions

Q. How should researchers design experiments to assess antimicrobial activity against resistant strains?

- Assay Design : Perform minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests using broth microdilution (CLSI guidelines). Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Include controls like ciprofloxacin .

- Mechanistic Studies : Evaluate membrane disruption via fluorescence microscopy (propidium iodide uptake) or assess inhibition of bacterial enzymes (e.g., β-lactamases) using spectrophotometric assays.

- Resistance Profiling : Compare activity against methicillin-resistant S. aureus (MRSA) and wild-type strains to identify resistance mechanisms .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this compound?

- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like CF₃) and trichlorophenyl moiety. Use microwave-assisted synthesis for rapid iteration .

- Biological Testing : Correlate substituent effects with MIC/MBC data. For example, trifluoromethyl groups enhance lipophilicity and membrane penetration .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like penicillin-binding proteins .

Q. How can discrepancies in thermal stability data (DSC vs. TGA) be resolved?

- DSC : Identifies glass transition (Tg) and melting points. A sharp endotherm indicates crystalline regions.

- TGA : Quantifies decomposition temperatures (Td). Discrepancies arise if degradation overlaps with melting.

- Resolution : Use hyphenated techniques (e.g., TGA-FTIR) to analyze evolved gases during decomposition. Compare with copolymer analogs (e.g., CPAM-MMA copolymers) to contextualize stability trends .

Q. What copolymerization strategies enhance antibacterial efficacy in polymeric formulations?

- Emulsion Polymerization : Incorporate the compound into acrylate copolymers (e.g., with methyl methacrylate) using ammonium persulfate as an initiator. Optimize monomer ratios for balanced mechanical and antibacterial properties .

- Characterization : Use GPC for molecular weight analysis and SEM to assess morphology. Test biofilm inhibition on polymer-coated surfaces .

Q. Which computational approaches predict biological target interactions?

- Molecular Dynamics (MD) : Simulate binding to bacterial lipid bilayers (e.g., GROMACS) to study membrane disruption.

- QSAR Modeling : Train models using MIC data from analogs to predict activity of untested derivatives .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactive intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.